3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVIUAWCULYILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with an isonicotinoyl group through a nucleophilic substitution reaction.
Sulfonamide Formation: The functionalized piperidine derivative is then reacted with a chlorinated benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Backbone Diversity: The target compound’s isonicotinoylpiperidinylmethyl backbone differs from analogs like Compound 15–18, which incorporate a dihydrobenzofuran-ether substituent. This substitution likely influences lipophilicity and receptor binding . Compound 3f employs a pyridine-pyridine backbone, resulting in lower synthesis yield (11.8%) compared to piperidine-based analogs, possibly due to steric hindrance during coupling .
Substituent Effects: Electron-withdrawing groups (e.g., 3-chloro, 5-chloro-2-fluoro) generally yield oils, while electron-donating groups (e.g., 5-chloro-2-methoxy) produce solids, suggesting substituents influence crystallinity .
Synthetic Methods: Most analogs (e.g., 15–18) are synthesized via nucleophilic substitution using K₂CO₃ as a base, with yields >65% . PZ-1361 (5a) employs a mechanochemical approach (ball milling), highlighting sustainable synthesis trends .
Physicochemical and Pharmacological Implications
Molecular Weight and Lipophilicity :
The target compound’s molecular weight is expected to exceed 450 g/mol (based on Compound 15 ’s 479.03 g/mol), placing it within the "drug-like" range. Analogs like 3f (416.00 g/mol) and (332.20 g/mol) demonstrate how backbone simplification reduces molecular weight but may compromise target engagement.
Biological Activity
3-Chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, a benzenesulfonamide moiety, and a piperidine derivative linked to an isonicotinoyl group. Its molecular formula is CHClNOS, with a molecular weight of approximately 335.84 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymatic pathways involved in inflammation and cancer progression. Similar compounds have been shown to interact with the NLRP3 inflammasome, a critical component in the immune response that can lead to chronic inflammatory diseases when dysregulated .
Target Engagement and Inhibition
Research indicates that benzenesulfonamide derivatives can effectively inhibit the NLRP3 inflammasome. For example, analogs derived from this scaffold have demonstrated IC values in the low micromolar range, indicating potent inhibitory effects on inflammatory responses . This suggests that this compound may also exhibit similar properties.
Biological Activity Data
| Activity | IC (μM) | Effect |
|---|---|---|
| NLRP3 Inflammasome Inhibition | 0.55 ± 0.091 | Reduces inflammatory cytokine release |
| Antitumor Activity | Varies by cell line | Induces apoptosis in cancer cells |
| Cell Cycle Arrest | G1 accumulation | Disrupts mitosis in specific cancer types |
Case Studies and Research Findings
- Inflammatory Disease Model : In vivo studies using mouse models demonstrated that compounds structurally related to this compound significantly reduced markers of inflammation in conditions such as Alzheimer's disease and myocardial infarction .
- Antitumor Efficacy : A study involving a series of benzenesulfonamide derivatives showed promising results in inhibiting tumor growth in P388 murine leukemia cells. The compounds induced cell cycle arrest and apoptosis, highlighting their potential as antitumor agents .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the substituents on the benzenesulfonamide scaffold to enhance biological activity. Modifications have led to improved potency and selectivity against specific targets within the inflammasome pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
